5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Description

Nomenclature and Identification

Chemical Nomenclature

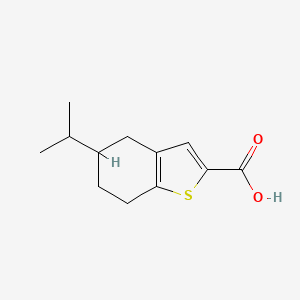

The compound 5-(propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a substituted tetrahydrobenzothiophene derivative. Its IUPAC name reflects its bicyclic structure: a benzothiophene core (a benzene ring fused to a thiophene ring) with a tetrahydro modification (saturation of the thiophene ring) and functional groups at specific positions. Key structural features include:

- A carboxylic acid group at position 2 of the thiophene ring.

- An isopropyl (propan-2-yl) substituent at position 5 of the saturated bicyclic system.

The SMILES notation for this compound is CC(C1CCc2c(C1)cc(s2)C(=O)O)C , which encodes the connectivity of the bicyclic framework and substituents.

Registry Numbers and Identifiers

The compound is uniquely identified by several registry numbers and descriptors:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 1343988-74-8 | |

| PubChem CID | 2063443 | |

| MDL Number | MFCD16853264 | |

| Molecular Formula | C₁₂H₁₆O₂S | |

| Molecular Weight | 224.32 g/mol |

These identifiers ensure precise tracking in chemical databases and commercial catalogs.

Historical Context and Discovery

The synthesis of tetrahydrobenzothiophene derivatives gained prominence in the late 20th century with advancements in heterocyclic chemistry. The Gewald reaction, a multicomponent synthesis involving ketones, activated nitriles, and sulfur, has been widely used to construct 2-aminothiophene scaffolds. While the exact discovery timeline of this specific compound is not documented, its structural analogs have been integral to medicinal chemistry research, particularly in antibacterial and anti-inflammatory drug development.

Significance in Heterocyclic Chemistry

Position in Benzothiophene Research

Benzothiophenes are privileged scaffolds in drug discovery due to their aromatic stability and bioisosteric relationship with indole and benzofuran. The tetrahydro modification in this compound reduces ring strain and enhances conformational flexibility, making it suitable for targeting enzymes and receptors with deep binding pockets. For example, tetrahydrobenzothiophene derivatives have shown potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa (MIC values as low as 0.54 μM).

Relevance to Tetrahydrobenzothiophene Chemistry

The saturated thiophene ring in tetrahydrobenzothiophenes alters electronic properties compared to fully aromatic analogs:

- Enhanced solubility : The saturated ring reduces π-π stacking interactions, improving aqueous solubility.

- Stereochemical complexity : The tetrahydro framework introduces chiral centers, enabling enantioselective synthesis for drug candidates.

This compound’s isopropyl and carboxylic acid substituents further modulate reactivity, enabling diverse functionalization (e.g., amidation, esterification) for structure-activity relationship (SAR) studies.

General Applications Landscape

Industrial Applications Overview

While industrial applications of this specific compound are not extensively documented, benzothiophene derivatives are used in:

Research Value in Chemical Sciences

This compound serves as a versatile building block in organic synthesis:

- Medicinal chemistry : It is a key intermediate in synthesizing pyrimidine-fused heterocycles (e.g., thieno[2,3-d]pyrimidines) with antibacterial and anticancer properties.

- Methodology development : Its synthesis has inspired innovations in catalytic C–H functionalization and multicomponent reactions.

Table 1 highlights recent research applications of tetrahydrobenzothiophene derivatives:

Properties

IUPAC Name |

5-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-7(2)8-3-4-10-9(5-8)6-11(15-10)12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBOIOWAGAIRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2=C(C1)C=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a) 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid (CAS 588698-05-9)

- Molecular Formula : C₁₀H₁₂O₂S ().

- Key Difference : Substitution at position 5 with a methyl group instead of isopropyl.

- NMR distinction: Methyl group in 5-methyl analog shows a singlet at ~2.41 ppm (as seen in 3-methyl analogs, ), whereas the isopropyl group in the target compound would exhibit a septet (~1.2–1.5 ppm) for the methine proton and doublets for methyl protons.

b) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid (Molbank M648)

- Synthesis : Chemoselective reduction of 3-formyl precursor using Et₃SiH/I₂ ().

- Key Difference : Methyl substitution at position 3 instead of position 3.

- Impact :

- Altered electronic environment due to proximity of methyl to the carboxylic acid group.

- Positional isomerism may influence reactivity in further derivatization (e.g., electrophilic substitution).

c) Ethoxycarbonyl Derivatives (e.g., 5-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, )

- Molecular Formula : C₁₂H₁₄O₄S.

- Key Difference : Ethoxycarbonyl group replaces isopropyl.

- Impact :

- Increased polarity and reduced acidity compared to carboxylic acid analogs.

- Ester groups are more hydrolytically stable but less reactive in hydrogen-bonding interactions.

Physicochemical Properties

Biological Activity

5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a compound belonging to the benzothiophene family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is , with a molecular weight of approximately 203.32 g/mol. The compound features a tetrahydro-benzothiophene core structure which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Lipid Metabolism Regulation : Research indicates that derivatives of benzothiophene compounds can inhibit the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which plays a crucial role in lipid biosynthesis. For example, a related compound has shown to ameliorate lipid accumulation in diet-induced obesity models by reducing the expression of SREBP-1c and its downstream targets .

- AMPK Activation : The compound has been linked to the activation of AMP-activated protein kinase (AMPK), which is crucial for energy homeostasis. Activation of AMPK leads to the suppression of mTOR signaling pathways, further influencing lipid metabolism and glucose tolerance .

- Antioxidant Activity : Some studies suggest that benzothiophene derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cellular environments.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid:

Case Studies

- Diet-Induced Obesity Model : A study utilized diet-induced obesity mice treated with a related benzothiophene derivative (ZJ001) at a dosage of 15 mg/kg/day for seven weeks. Results showed significant reductions in liver lipid accumulation and improved glucose tolerance, highlighting the potential of these compounds in metabolic disorders .

- In Vitro Hepatocyte Studies : HepG2 cells treated with the compound demonstrated dose-dependent inhibition of lipid synthesis and decreased mRNA levels associated with lipid biosynthesis pathways. This suggests a direct effect on hepatic metabolic processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Propan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via chemoselective reduction of a precursor, such as 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, using triethylsilane (EtSiH) and iodine (I) as a reducing system. Key parameters include reaction temperature (0–25°C), solvent choice (e.g., THF or dichloromethane), and stoichiometric control to minimize byproducts . For derivatives, introducing substituents at the 4,5-positions via Suzuki-Miyaura coupling or nucleophilic substitution can enhance structural diversity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on the tetrahydrobenzothiophene ring protons (δ 1.5–2.8 ppm for cyclohexene protons) and the carboxylic acid proton (δ ~12.5 ppm, broad). The isopropyl group shows doublets at δ ~1.2–1.4 ppm (CH) and a septet at δ ~2.8–3.2 ppm (CH) .

- IR Spectroscopy : Carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm^{-1) .

- LCMS : Molecular ion peak [M+H]+ and fragmentation patterns to confirm purity .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the anti-inflammatory potential of derivatives?

- Methodological Answer :

- Derivative Synthesis : Introduce substituents (e.g., hydroxypropoxy, allyloxy) at the 4,5-positions to modulate electronic and steric effects .

- In Vitro Assays : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (TNF-α, IL-6) via ELISA. Compare IC values against parent compound .

- Computational Modeling : Perform docking studies with cyclooxygenase-2 (COX-2) to predict binding interactions and guide structural modifications .

Q. What advanced analytical methods are suitable for detecting this compound in environmental or biological matrices?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for preconcentration from aqueous samples. Optimize pH (2–3) to enhance retention of the carboxylic acid moiety .

- LC-HRMS : Employ a C18 column with mobile phase (methanol/0.1% formic acid) and high-resolution mass spectrometry (HRMS) for precise quantification. Monitor fragment ions (e.g., m/z 225.08 for the benzothiophene core) .

- Matrix Effects : Validate recovery rates using isotopically labeled internal standards (e.g., deuterated analogs) to account for signal suppression in biological fluids .

Q. How can crystallographic data resolve ambiguities in stereochemistry or hydrogen bonding patterns?

- Methodological Answer :

- X-Ray Diffraction : Determine absolute configuration of chiral centers (e.g., isopropyl group orientation). For example, intermolecular O–H⋯O hydrogen bonds (2.60–2.65 Å) between carboxylic acid groups can stabilize crystal packing .

- Comparative Analysis : Overlay experimental crystal structures with DFT-optimized geometries to identify deviations in dihedral angles (>3° may indicate conformational flexibility) .

Q. How should researchers address contradictions in biological activity data across studies (e.g., varying anti-inflammatory efficacy)?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, derivatives with electron-withdrawing groups (e.g., -NO) at the 5-position may show consistent COX-2 inhibition, while bulky substituents reduce bioavailability .

- Dose-Response Replication : Standardize assay conditions (e.g., cell line passage number, LPS concentration) to minimize variability. Use ANOVA to compare inter-study IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.